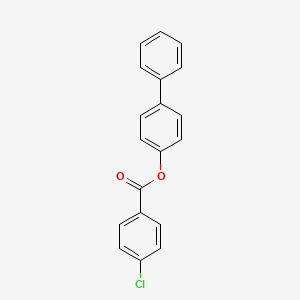

Biphenyl-4-yl 4-chlorobenzoate

Description

Properties

IUPAC Name |

(4-phenylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO2/c20-17-10-6-16(7-11-17)19(21)22-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXACSMXPKVBIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Properties of 4-chlorobenzoic acid biphenyl-4-yl ester

An In-depth Technical Guide to 4-chlorobenzoic acid biphenyl-4-yl ester

Authored by: A Senior Application Scientist

Foreword: Unveiling a Versatile Chemical Scaffold

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration of 4-chlorobenzoic acid biphenyl-4-yl ester. This molecule, while seemingly specific, represents a fascinating intersection of two highly valuable chemical moieties: the privileged biphenyl scaffold and the versatile 4-chlorobenzoic acid motif. Our journey will not be a mere recitation of data; instead, we will delve into the why behind its properties, the strategic considerations for its synthesis and manipulation, and the logical pathways to harnessing its potential in medicinal chemistry and materials science. This document is structured to provide not just information, but actionable insights, grounded in established chemical principles and supported by authoritative references.

Section 1: Core Molecular Identity and Physicochemical Landscape

At its heart, 4-chlorobenzoic acid biphenyl-4-yl ester is an ester formed from 4-chlorobenzoic acid and biphenyl-4-ol. This structure is more than a simple combination of its parts; it is a stable, crystalline solid designed for the strategic delivery of its constituent components under controlled chemical conditions. The biphenyl group provides a rigid, hydrophobic core, while the chlorobenzoic acid portion introduces electronic modifications and a reactive handle for further derivatization.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its application. The following table summarizes the key computed and experimental data for 4-chlorobenzoic acid biphenyl-4-yl ester and its constituent parts, providing a quantitative basis for experimental design.

| Property | 4-chlorobenzoic acid biphenyl-4-yl ester | 4-Chlorobenzoic Acid | Biphenyl-4-ol | Unit | Source |

| Molecular Formula | C₁₉H₁₃ClO₂ | C₇H₅ClO₂ | C₁₂H₁₀O | - | Cheméo[1], PubChem[2] |

| Molecular Weight | 308.76 | 156.57 | 170.21 | g/mol | Cheméo[1], Sigma-Aldrich |

| Appearance | - | White to light yellow crystalline powder | White to off-white crystalline solid | - | ChemicalBook[3] |

| Melting Point (Tfus) | 510.27 (237.12 °C) (Joback) | 238-241 | 164-167 | K (°C) | Cheméo[1], Sigma-Aldrich |

| Boiling Point (Tboil) | 837.84 (564.69 °C) (Joback) | 274-276 | 305-308 | K (°C) | Cheméo[1], Chem-Impex[4] |

| LogP (Octanol/Water) | 5.226 (Crippen) | 2.65 | 3.20 | - | Cheméo[1], PubChem[2] |

| Water Solubility (log₁₀WS) | -6.85 (Crippen) | Insoluble in water | Slightly soluble in water | mol/L | Cheméo[1], ChemicalBook[3] |

| Enthalpy of Fusion (ΔfusH°) | 33.29 (Joback) | - | - | kJ/mol | Cheméo[1] |

Note: Many properties for the title ester are calculated values due to a lack of extensive experimental data in publicly available literature. These serve as valuable estimates for experimental planning.

Section 2: Strategic Synthesis of the Ester

The construction of 4-chlorobenzoic acid biphenyl-4-yl ester is most logically approached through the esterification of its constituent acid and phenol. The choice of coupling method is critical and depends on the desired scale, yield, and purity requirements. A standard and reliable method is the acid-catalyzed Fischer-Speier esterification.

Proposed Synthetic Workflow

The diagram below outlines a logical workflow for the synthesis, starting from commercially available precursors. The causality behind this choice is its straightforward nature and use of common laboratory reagents.

Caption: Proposed workflow for the synthesis of the target ester.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from standard esterification procedures, such as those used for similar benzoic acid derivatives[5]. The use of a Dean-Stark apparatus is a critical choice to drive the reaction equilibrium towards the product by removing water, the reaction's byproduct.

Materials:

-

4-Chlorobenzoic acid (1.0 eq)

-

Biphenyl-4-ol (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Toluene (Anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobenzoic acid (1.0 eq), biphenyl-4-ol (1.0 eq), and toluene.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials. Continue reflux until no further change is observed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine. The NaHCO₃ wash is a self-validating step; cessation of effervescence indicates complete neutralization of the acid catalyst and unreacted starting material.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure 4-chlorobenzoic acid biphenyl-4-yl ester as a solid.

Section 3: Structural and Spectroscopic Characterization

Confirming the identity and purity of the synthesized ester is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.

Expected Spectroscopic Signatures

While specific spectra for the title compound are not widely published, we can predict the key features based on its structure and data from analogous compounds like 4-acetylphenyl 4-chlorobenzoate[6].

-

¹H NMR: The spectrum would be complex, showing distinct aromatic signals for both the 4-chlorobenzoyl and the biphenyl-4-yl moieties. The protons on the biphenyl ring will likely appear as a set of overlapping multiplets, while the protons on the chlorobenzoyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum will show a characteristic signal for the ester carbonyl carbon around 165-170 ppm. Multiple signals will be present in the aromatic region (120-150 ppm), corresponding to the 15 unique carbon atoms in the aromatic rings.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1720-1740 cm⁻¹ is expected, corresponding to the C=O stretch of the ester. C-O stretching bands will appear in the 1250-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 308, with a characteristic M+2 peak at m/z 310 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

Insights into Crystal Structure

No experimental crystal structure for 4-chlorobenzoic acid biphenyl-4-yl ester is currently available in open databases. However, insights can be drawn from related structures, such as 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate[7]. In the solid state, the molecule is expected to adopt a conformation where the two aromatic ring systems (chlorobenzoyl and biphenyl) are not coplanar to minimize steric hindrance. The crystal packing will likely be dominated by weak intermolecular interactions, including C-H···O contacts and potential π–π stacking interactions between the aromatic rings, which are common in molecules with multiple aryl groups[7].

Section 4: Chemical Reactivity and Synthetic Utility

The primary utility of 4-chlorobenzoic acid biphenyl-4-yl ester in a research and development context is its function as a stable precursor or protecting group. The ester linkage is robust under many conditions but can be cleaved selectively to liberate the constituent alcohol (biphenyl-4-ol) and carboxylic acid (4-chlorobenzoic acid). This strategic cleavage is the gateway to a multitude of derivative syntheses.

Key Transformation Pathways

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents with anti-inflammatory, antimicrobial, anti-cancer, and anti-hypertensive properties.[8] Similarly, the 4-chlorobenzoic acid motif is a key component in various bioactive compounds and pharmaceuticals.[4] The ester serves as an excellent starting material for accessing these valuable building blocks.

Caption: Key synthetic transformations of the title ester.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol describes the cleavage of the ester to yield its constituent alcohol and carboxylic acid, which can then be separated and used in subsequent synthetic steps. The method is adapted from a similar procedure for a related biphenyl ester[8].

Materials:

-

4-chlorobenzoic acid biphenyl-4-yl ester (1.0 eq)

-

Sodium Hydroxide (NaOH, 2.0 eq)

-

Methanol (MeOH) and Water (3:1 mixture)

-

Hydrochloric Acid (HCl, 1M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction: In a round-bottom flask, dissolve the ester (1.0 eq) in a 3:1 mixture of methanol and water. Add sodium hydroxide (2.0 eq).

-

Heating & Monitoring: Stir the reaction mixture at 60°C. The choice of this temperature is a balance between achieving a reasonable reaction rate and preventing solvent loss. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching & Acidification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl. This step is crucial as it protonates the carboxylate and phenoxide ions, rendering them extractable into an organic solvent.

-

Extraction: Extract the acidic aqueous mixture with ethyl acetate (3x volumes).

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude mixture of biphenyl-4-ol and 4-chlorobenzoic acid can be separated by silica gel column chromatography.

Section 5: Potential Applications in Drug Discovery and Development

The true value of a molecule like 4-chlorobenzoic acid biphenyl-4-yl ester lies in its potential applications. Its structure positions it as a promising intermediate in the synthesis of novel therapeutic agents.

A Precursor to Bioactive Scaffolds

As established, the ester is a stable precursor for biphenyl-4-ol and 4-chlorobenzoic acid. This is significant because:

-

Biphenyl Moiety: This "privileged" scaffold is present in a wide array of therapeutic agents. Its rigid structure allows it to effectively orient substituents for optimal interaction with biological targets.

-

Chlorobenzoic Acid Moiety: Halogenated benzoic acids are common building blocks in pharmaceuticals. The chlorine atom can modulate the electronic properties and metabolic stability of a drug molecule and can participate in halogen bonding, a specific type of non-covalent interaction with biological receptors.

Exploration of Direct Biological Activity

While often viewed as an intermediate, the ester itself could possess inherent biological activity. Esters are known to have a wide range of biological functions, including antimicrobial and insecticidal properties.[9]

-

Antifungal Potential: A study on esters derived from biphenyl-4-carboxylic acid demonstrated antifungal activity against pathogenic Candida species.[10] Although the title compound is an ester of a different acid, this suggests that biphenyl esters, in general, are a class of compounds worth investigating for antifungal properties.

-

Anticancer Potential: Other substituted chlorobenzoate esters have been synthesized and investigated as potential anticancer agents. For instance, certain 4-amino-3-chloro benzoate ester derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11] This provides a rationale for screening 4-chlorobenzoic acid biphenyl-4-yl ester and its derivatives against various cancer cell lines.

ADMET Considerations in Drug Design

In modern drug development, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[12] The high calculated LogP value (5.226) of 4-chlorobenzoic acid biphenyl-4-yl ester suggests high lipophilicity, which would favor membrane permeability but might also lead to poor aqueous solubility and potential issues with metabolic stability and off-target toxicity. Any drug development program utilizing this scaffold would need to carefully balance these properties through targeted chemical modifications.

Conclusion

4-chlorobenzoic acid biphenyl-4-yl ester is more than a mere chemical entry in a catalog. It is a strategically designed molecule that serves as a stable, versatile platform for chemical synthesis. Its value is twofold: as a precursor to the medicinally significant biphenyl-4-ol and 4-chlorobenzoic acid scaffolds, and as a potential candidate for direct biological activity screening. This guide has laid out the foundational physicochemical properties, a logical and robust synthetic strategy, and the key chemical transformations that unlock its utility. For the medicinal chemist and materials scientist, this ester represents a valuable tool, offering a reliable route to complex molecular architectures with high potential for biological and material applications.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzoic acid, 4-biphenyl ester. Retrieved from [Link]

-

Farinola, G. M., et al. (2020). Palladium Supported on Silk Fibroin for Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). Benzoic acid,4-chloro-, phenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN108947801B - Preparation of biphenyldicarboxylic acid by coupling of 4-chlorobenzoic acid in ionic liquid.

-

Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from [Link]

-

PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

-

MDPI. (n.d.). Phthalic Acid Esters: Natural Sources and Biological Activities. Retrieved from [Link]

-

PubMed Central. (2024). (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. Retrieved from [Link]

-

ResearchGate. (2021). Reaction of aroylpyruvic acids methyl esters with 4-aminobenzoic acid. Antioxidant activity of the obtained compounds. Retrieved from [Link]

Sources

- 1. 4-Chlorobenzoic acid, 4-biphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Biphenyl-4-yl 4-chlorobenzoate molecular weight and formula

Technical Profile: Biphenyl-4-yl 4-chlorobenzoate

Executive Summary

Biphenyl-4-yl 4-chlorobenzoate (CAS: 300675-67-6) is a rigid aromatic ester characterized by a biphenyl core coupled to a 4-chlorobenzoyl moiety. It serves as a critical model compound in the study of liquid crystalline (mesogenic) behavior and as a mechanistic probe in Fries rearrangement studies. Its structural rigidity and electronic anisotropy make it a valuable intermediate in the synthesis of functional materials and pharmaceutical precursors. This guide details its physicochemical properties, synthesis via Schotten-Baumann esterification, and applications in organic materials research.

Physicochemical Specifications

The following data defines the core identity and physical parameters of the compound.

| Property | Specification |

| IUPAC Name | (1,1'-Biphenyl)-4-yl 4-chlorobenzoate |

| Common Name | 4-Chlorobenzoic acid 4-biphenylyl ester |

| CAS Number | 300675-67-6 |

| Molecular Formula | C₁₉H₁₃ClO₂ |

| Molecular Weight | 308.76 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene; Insoluble in Water |

| SMILES | Clc1ccc(C(=O)Oc2ccc(c3ccccc3)cc2)cc1 |

| InChI Key | FXACSMXPKVBIMF-UHFFFAOYSA-N |

Structural Analysis & Visualization

The molecule consists of a lipophilic biphenyl tail and a polarizable 4-chlorobenzoate head. This amphiphilic-like structure is characteristic of calamitic (rod-like) liquid crystals . The ester linkage acts as a central connector, allowing for rotational freedom that can be restricted in crystalline phases.

Figure 1: Structural segmentation of Biphenyl-4-yl 4-chlorobenzoate highlighting the electron-withdrawing head and rigid biphenyl tail.

Synthesis Protocol: Schotten-Baumann Esterification

The most robust synthesis method involves the reaction of 4-chlorobenzoyl chloride with 4-phenylphenol (4-hydroxybiphenyl) in the presence of a base.

Reagents Required:

-

Substrate A: 4-Phenylphenol (1.0 eq)

-

Substrate B: 4-Chlorobenzoyl chloride (1.1 eq)

-

Base: Pyridine or Triethylamine (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Preparation: Dissolve 4-phenylphenol (1.70 g, 10 mmol) in dry DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Activation: Add Pyridine (1.2 mL) to the solution. The mixture may warm slightly.

-

Addition: Dropwise add 4-chlorobenzoyl chloride (1.92 g, 11 mmol) dissolved in DCM (5 mL) over 15 minutes. Maintain temperature at 0°C using an ice bath to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup:

-

Quench with 1M HCl (to remove excess pyridine).

-

Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield white crystals.

Figure 2: Synthetic workflow for the preparation of Biphenyl-4-yl 4-chlorobenzoate.

Key Applications & Research Utility

A. Liquid Crystal (Mesogen) Research

Biphenyl esters are fundamental building blocks in liquid crystal science. The 4-chlorobenzoate derivative serves as a calamitic mesogen .

-

Function: The rigid biphenyl core promotes alignment, while the terminal chlorine atom provides a dipole moment that influences the dielectric anisotropy (

). -

Utility: Used to study phase transitions (Nematic

Smectic) and as a dopant to modulate the viscosity of LC mixtures.

B. Mechanistic Organic Chemistry: Fries Rearrangement

This compound is a specific substrate for the Photo-Fries or Lewis Acid-catalyzed Fries rearrangement .

-

Reaction: Under UV light or AlCl₃ catalysis, the 4-chlorobenzoyl group migrates from the oxygen to the ortho-position of the biphenyl ring.

-

Product: Yields 3-(4-chlorobenzoyl)-4-hydroxybiphenyl , a precursor for UV absorbers and chelating agents.

-

Significance: Researchers use this molecule to map migration selectivity (ortho vs. para) on extended aromatic systems.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant (organic chemical waste).

References

-

Sigma-Aldrich. (1,1'-BIPHENYL)-4-YL 4-CHLOROBENZOATE Product Specification (AldrichCPR). Retrieved from

-

PubChem. 4-Chlorobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from

-

BenchChem. Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis (Analogous Protocols). Retrieved from

-

Cheméo. Chemical Properties of 4-Chlorobenzoic acid, 4-biphenyl ester. Retrieved from

Technical Monograph: Nomenclature, Synthesis, and Structural Characterization of 4-Biphenylyl 4-Chlorobenzoate

Executive Summary

The compound 4-biphenylyl 4-chlorobenzoate (also known as biphenyl-4-yl 4-chlorobenzoate ) represents a classic structural motif in the field of liquid crystals and organic synthesis. Its rigid, rod-like structure, composed of a biphenyl core linked to a chlorophenyl ring via an ester bridge, imparts significant mesogenic properties, making it a critical precursor in the design of smectic and nematic liquid crystalline materials.

Despite its structural simplicity, the nomenclature of this compound frequently leads to database indexing errors, conflating it with its isomer 4-chlorophenyl 4-phenylbenzoate or the smaller analogue phenyl 4-chlorobenzoate. This guide provides a definitive technical breakdown of its identity, a self-validating synthesis protocol, and a structural analysis to ensure reproducibility in research and development.

Nomenclature & Chemical Identity

Precise nomenclature is the first line of defense against experimental error. The confusion often arises from the "biphenylyl" group, which refers to a radical derived from biphenyl (C₁₂H₉-).

Identity Matrix[1]

| Parameter | Value | Notes |

| Common Name | 4-Biphenylyl 4-chlorobenzoate | Widely used in legacy literature and supplier catalogs. |

| IUPAC Name | (1,1'-Biphenyl)-4-yl 4-chlorobenzoate | The most rigorous systematic name. |

| Alternative Name | 4-Phenylphenyl 4-chlorobenzoate | "4-Phenylphenyl" is synonymous with "4-Biphenylyl". |

| CAS Number | 300675-67-6 | Note: Registry numbers may vary by crystal form or vendor. |

| Molecular Formula | C₁₉H₁₃ClO₂ | |

| Molecular Weight | 308.76 g/mol | |

| SMILES | Clc1ccc(C(=O)Oc2ccc(cc2)c3ccccc3)cc1 | Useful for cheminformatics search. |

Structural Nomenclature Logic

The name is derived from the esterification of 4-chlorobenzoic acid (the acyl component) and 4-phenylphenol (the alcohol component).

-

Acyl Group: 4-chlorobenzoyl

-

Alkyl/Aryl Group: 4-biphenylyl (or biphenyl-4-yl)

Critical Distinction: Do not confuse with 4-chlorophenyl benzoate (where the chlorine is on the phenol side) or phenyl 4-chlorobenzoate (which lacks the third phenyl ring).

Figure 1: Logical derivation of the IUPAC nomenclature based on retrosynthetic analysis.

Chemical Synthesis Protocol

Objective: Synthesize high-purity 4-biphenylyl 4-chlorobenzoate via nucleophilic acyl substitution. Method: Schotten-Baumann Esterification (Anhydrous conditions).

Reaction Mechanism

The synthesis proceeds via the attack of the phenoxide oxygen of 4-phenylphenol on the carbonyl carbon of 4-chlorobenzoyl chloride. A base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Figure 2: Reaction pathway for the base-mediated esterification.

Experimental Procedure

Safety Note: 4-Chlorobenzoyl chloride is corrosive and a lachrymator. Work in a fume hood.

Reagents:

-

4-Phenylphenol (1.0 eq, 10 mmol, 1.70 g)

-

4-Chlorobenzoyl chloride (1.1 eq, 11 mmol, 1.92 g)

-

Triethylamine (1.5 eq, 15 mmol, 2.1 mL)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq, catalytic)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 4-phenylphenol (1.70 g) and DCM (40 mL) to the flask. Stir until fully dissolved.

-

Base Addition: Add Triethylamine (2.1 mL) and catalytic DMAP. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve 4-chlorobenzoyl chloride (1.92 g) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction flask over 15 minutes.

-

Causality: Slow addition prevents localized overheating and minimizes side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting phenol (lower Rf) should disappear; the ester product (high Rf) will appear.

-

-

Workup:

-

Quench with water (20 mL).

-

Wash organic layer with 1M HCl (2 x 20 mL) to remove excess amine.

-

Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

-

Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the crude white solid from hot Ethanol or a Toluene/Hexane mixture.

-

Yield Expectation: 85–95% as white crystalline needles.

Structural Characterization

To confirm the identity of the synthesized compound, compare spectral data against the following expected values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 | Doublet (d) | 2H | H-2, H-6 (Acid ring) | Deshielded by ester carbonyl (ortho). |

| 7.65 | Doublet (d) | 2H | H-3, H-5 (Acid ring) | Ortho to Chlorine atom. |

| 7.60 - 7.55 | Multiplet | 4H | Biphenyl core | Overlapping protons on the central rings. |

| 7.45 | Triplet (t) | 2H | H-3', H-5' (Terminal Ph) | Meta protons on the distal phenyl ring. |

| 7.35 | Triplet (t) | 1H | H-4' (Terminal Ph) | Para proton on the distal phenyl ring. |

| 7.28 | Doublet (d) | 2H | H-2, H-6 (Phenol ring) | Ortho to the ester oxygen. |

Infrared Spectroscopy (FT-IR)

-

1735 cm⁻¹: Strong C=O stretch (Ester).

-

1260 cm⁻¹: C-O-C stretch (Asymmetric).

-

1090 cm⁻¹: C-Cl stretch (Aryl chloride).

Applications in Research

Liquid Crystal Mesogens

This ester belongs to a class of "rod-like" molecules. The rigid biphenyl core combined with the chlorophenyl tail provides the necessary anisotropy for liquid crystalline phases.

-

Role: It often serves as a smectogen (forming smectic phases) or a high-melting component in nematic mixtures used in display technologies.

-

Mechanism: The ester linkage breaks the conjugation slightly compared to a stilbene, lowering the melting point while maintaining linearity.

Fries Rearrangement Substrate

In fundamental organic chemistry, 4-biphenylyl esters are used to study the Fries Rearrangement . Under Lewis acid catalysis (e.g., AlCl₃), the acyl group migrates from the oxygen to the ortho-carbon of the biphenyl ring, yielding 3-(4-chlorobenzoyl)-4-hydroxybiphenyl.

References

-

Sigma-Aldrich. Product Specification: (1,1'-Biphenyl)-4-yl 4-chlorobenzoate. (Note: Search CAS 300675-67-6 for specific entry).

-

PubChem Database. Compound Summary: Phenyl 4-chlorobenzoate and derivatives. National Library of Medicine. [Link]

- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on biphenyl ester mesogens).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Biphenyl-4-yl 4-chlorobenzoate: An In-Depth Technical Guide to its Potential as a Liquid Crystal Mesogen

Abstract

Introduction: The Biphenyl Benzoate Core in Liquid Crystal Design

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] The constituent molecules, known as mesogens, possess a degree of orientational order but lack long-range positional order. This anisotropy in molecular arrangement gives rise to their characteristic optical and electrical properties, making them indispensable in technologies such as liquid crystal displays (LCDs).[2]

The molecular architecture of a mesogen is paramount to its liquid crystalline behavior. Typically, calamitic (rod-shaped) mesogens consist of a rigid core, often comprising aromatic rings, and flexible terminal groups. The biphenyl benzoate scaffold is a well-established and versatile core structure in the design of nematic and smectic liquid crystals.[3][4] The rigid biphenyl unit provides the necessary anisotropy, while the benzoate group contributes to the polarizability and linearity of the molecule. The nature and position of substituents on this core structure play a critical role in modulating the mesophase type, transition temperatures, and other physical properties.[5]

This guide focuses on Biphenyl-4-yl 4-chlorobenzoate, a molecule that, based on its constituent parts, is a strong candidate for exhibiting liquid crystalline properties. The presence of the biphenyl core, the ester linkage, and the terminal chloro-substituent all contribute to the likelihood of mesophase formation.

Synthesis of Biphenyl-4-yl 4-chlorobenzoate: A Proposed Pathway

The synthesis of Biphenyl-4-yl 4-chlorobenzoate can be readily achieved through a standard esterification reaction between 4-hydroxybiphenyl and 4-chlorobenzoyl chloride. This is a common and efficient method for preparing benzoate esters.[6]

Reaction Scheme

Caption: Proposed synthesis of Biphenyl-4-yl 4-chlorobenzoate.

Detailed Experimental Protocol

-

Preparation of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of 4-hydroxybiphenyl in anhydrous dichloromethane.

-

Addition of Base: To this solution, add 1.1 equivalents of pyridine. The pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Acylation: Cool the mixture in an ice bath. Slowly add a solution of 1.05 equivalents of 4-chlorobenzoyl chloride in anhydrous dichloromethane dropwise to the stirred mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure Biphenyl-4-yl 4-chlorobenzoate.

Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Mesomorphic Properties: An Inferential Analysis

While specific experimental data for Biphenyl-4-yl 4-chlorobenzoate is not available, we can infer its likely mesomorphic behavior by examining closely related compounds. The family of biphenyl-yl-4-(alkoxy)benzoates, for instance, has been shown to exhibit both nematic and smectic A phases.[7]

The key structural features of Biphenyl-4-yl 4-chlorobenzoate that suggest liquid crystalline behavior are:

-

Rigid Biphenyl Core: Provides the necessary molecular anisotropy and length-to-breadth ratio.

-

Ester Linkage: Contributes to the linearity and polarizability of the molecule.

-

Terminal Chloro Group: The presence of a halogen at the terminal position is known to influence the mesophase stability and transition temperatures.[5]

Based on these structural considerations, it is highly probable that Biphenyl-4-yl 4-chlorobenzoate is a monotropic or enantiotropic liquid crystal, likely exhibiting a nematic phase. The presence of smectic phases is also a possibility.

Experimental Characterization of Mesophases

To definitively determine the liquid crystalline properties of Biphenyl-4-yl 4-chlorobenzoate, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature.

-

Sample Preparation: A small amount (typically 2-5 mg) of the purified Biphenyl-4-yl 4-chlorobenzoate is hermetically sealed in an aluminum pan.

-

Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument, typically at a rate of 5-10 °C/min.

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, will show endothermic and exothermic peaks corresponding to phase transitions. The melting point (crystal to liquid crystal or isotropic liquid) and clearing point (liquid crystal to isotropic liquid) can be determined from the peak positions. The enthalpy of these transitions provides further information about the nature of the phases.

Caption: Workflow for DSC analysis of a potential liquid crystal.

Polarized Optical Microscopy (POM)

POM is used to visualize the unique optical textures of different liquid crystal phases, allowing for their identification.

-

Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

-

Heating and Observation: The slide is placed on a hot stage attached to the polarizing microscope. The sample is heated and cooled while being observed through crossed polarizers.

-

Texture Identification: As the material transitions through different phases, characteristic optical textures will be observed. For example, a nematic phase often exhibits a "schlieren" or "threaded" texture, while smectic phases show "focal conic" or "fan-like" textures.

Caption: Workflow for POM analysis of a potential liquid crystal.

Structure-Property Relationships

The mesomorphic properties of Biphenyl-4-yl 4-chlorobenzoate are dictated by a delicate balance of intermolecular forces, which are in turn governed by its molecular structure.

| Structural Feature | Influence on Mesomorphic Properties |

| Biphenyl Core | The elongated, rigid structure of the biphenyl unit is the primary driver of the anisotropic molecular shape necessary for liquid crystallinity. |

| Ester Linkage | The polar ester group contributes to the dipole moment of the molecule, influencing intermolecular interactions and potentially leading to the formation of more ordered smectic phases. |

| Terminal Chloro Group | The chlorine atom at the 4-position of the benzoate ring increases the molecular polarizability and can affect the packing of the molecules, thereby influencing the transition temperatures and the stability of the mesophases.[5] |

Conclusion

Based on a thorough analysis of its molecular structure and comparison with closely related analogs, Biphenyl-4-yl 4-chlorobenzoate is strongly predicted to be a liquid crystal mesogen. Its synthesis is straightforward via standard esterification, and its mesomorphic properties can be definitively characterized using established techniques such as DSC and POM. This technical guide provides a solid foundation for researchers and scientists to further investigate this promising compound and its potential applications in materials science and other fields where the unique properties of liquid crystals are leveraged. Further experimental validation is required to confirm the specific phase transition temperatures and to fully elucidate the nature of its mesophases.

References

- Deep, A., et al. (2010a). Some new biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides have been synthesized and evaluated for anti-inflammatory activity. European Journal of Medicinal Chemistry, 45(5), 1806-1814.

- Gray, G. W., & Harrison, K. J. (1971). The liquid-crystalline properties of some 4-n-alkoxy-4'-cyanobiphenyls. Molecular Crystals and Liquid Crystals, 13(1), 37-53.

- Hassan, J., et al. (2002). Aryl-aryl bond formation one century after the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.

- Kato, T., et al. (2002). Functional liquid crystals: stimuli-responsive materials with self-organized structures.

- Lehmann, M., et al. (2019c). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Chemistry, 7, 686.

- Nayak, S. K., & Gowda, B. T. (2008). Synthesis and structural studies on N-(2,6-dichlorophenyl)-amides of substituted benzoic acids, 2-[4-(substituted)phenyl]- and 2-[4-(substituted)phenoxy]-acetic acids. Journal of Molecular Structure, 875(1-3), 360-370.

- Reinitzer, F. (1888). Beiträge zur Kenntniss des Cholesterins.

- Srinivasa, H. T., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.

- Weiss, P. S., et al. (1998). Probing the chemistry of self-assembled monolayers. Accounts of Chemical Research, 31(10), 671-679.

- Al-Deyab, S. S., & Al-Shehri, S. M. (2011). Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials. Sultan Qaboos University Journal for Science, 16(1), 1-8.

- Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. Crystals, 5(2), 171-205.

- Debnath, S., et al. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Liquid Crystals, 38(8), 1035-1055.

- Patel, A. V., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 28(2), 751-756.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ossila.com [ossila.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. orientjchem.org [orientjchem.org]

- 7. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Note: Synthesis of Biphenyl-4-yl 4-chlorobenzoate via Esterification

Abstract & Scope

This application note details the robust synthesis of Biphenyl-4-yl 4-chlorobenzoate (also known as 4-biphenylyl 4-chlorobenzoate) via nucleophilic acyl substitution. This compound is a critical intermediate in the study of Fries rearrangements and a structural motif in the design of smectic/nematic liquid crystals. The protocol emphasizes the Acid Chloride Method over direct Fischer esterification due to the lower nucleophilicity of the phenolic oxygen in 4-phenylphenol. We provide a self-validating workflow, troubleshooting insights for moisture control, and expected characterization data.

Introduction & Scientific Context

The synthesis of biphenyl esters is foundational in material science. The rigid biphenyl core, when coupled with a polarizable ester linkage and a terminal halogen (chlorine), often induces mesomorphic (liquid crystalline) properties. Furthermore, this specific ester serves as a model substrate for Fries rearrangement studies, where the acyl group migrates to the ortho-position under Lewis acid catalysis to form hydroxyketones [1].

Mechanistic Principle

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] The weak nucleophile, 4-phenylphenol, attacks the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A non-nucleophilic base (Pyridine or Triethylamine) is employed to:

-

Act as a proton scavenger (neutralizing the HCl byproduct).

-

Catalyze the reaction by forming a reactive N-acylpyridinium intermediate (if pyridine is used).

Caption: Reaction scheme for the synthesis of Biphenyl-4-yl 4-chlorobenzoate via acid chloride coupling.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Requirement |

| 4-Phenylphenol | 170.21 | 1.0 | Nucleophile | >98% |

| 4-Chlorobenzoyl chloride | 175.01 | 1.1 - 1.2 | Electrophile | >98% (Free of acid) |

| Triethylamine (TEA) | 101.19 | 1.5 | Base | Dry / Anhydrous |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous (ACS Grade) |

| DMAP | 122.17 | 0.05 | Catalyst | Optional (accelerant) |

Equipment

-

250 mL Round Bottom Flask (RBF) with 2-neck adaptor.

-

Magnetic stir bar and plate.

-

Addition funnel (pressure-equalizing recommended).

-

Inert gas line (Nitrogen or Argon).

-

Ice-water bath.

-

Rotary Evaporator.

Experimental Protocol

Phase 1: Preparation and Setup

Critical Control Point: Moisture is the enemy of acyl chlorides. Ensure all glassware is oven-dried and the setup is purged with nitrogen.

-

Solvent Preparation: If anhydrous DCM is not available from a keg, dry standard DCM over activated 3Å molecular sieves for 4 hours prior to use.

-

Reactor Assembly: Clamp the 250 mL RBF. Insert a magnetic stir bar. Attach a rubber septum to one neck and the addition funnel to the other. Flush with nitrogen.[2]

Phase 2: Reaction Initiation

-

Charge Nucleophile: Add 4-phenylphenol (1.70 g, 10.0 mmol) to the flask.

-

Solvation: Add DCM (40 mL) via syringe. Stir until fully dissolved.

-

Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) to the solution. Note: If using DMAP as a catalyst, add 60 mg (0.5 mmol) at this stage.

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

-

Electrophile Addition: Dissolve 4-chlorobenzoyl chloride (1.92 g, 11.0 mmol) in DCM (10 mL) in the addition funnel. Dropwise add this solution to the cold reaction mixture over 15–20 minutes.

-

Observation: White precipitate (TEA·HCl) will begin to form immediately, clouding the solution.

-

Phase 3: Reaction Maintenance & Monitoring

-

Warm Up: Once addition is complete, allow the reaction to stir at 0 °C for another 15 minutes, then remove the ice bath and allow it to warm to Room Temperature (RT).

-

Duration: Stir at RT for 3–5 hours.

-

TLC Monitoring: Spot the reaction mixture against the starting 4-phenylphenol (Mobile phase: 20% Ethyl Acetate in Hexanes).

-

Target: Disappearance of the lower Rf spot (phenol) and appearance of a high Rf spot (ester).

-

Phase 4: Workup & Purification[1]

-

Quench: Add 20 mL of water to the reaction mixture to hydrolyze any excess acid chloride. Stir vigorously for 10 minutes.

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1]

-

Washes:

-

Acid Wash: Wash organics with 1M HCl (2 x 20 mL) to remove unreacted amine/pyridine.

-

Base Wash: Wash with Saturated NaHCO₃ (2 x 20 mL) to remove 4-chlorobenzoic acid byproduct.

-

Brine Wash: Wash with Saturated NaCl (1 x 20 mL).

-

-

Drying: Dry the organic layer over Anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the solid.[3][4]

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield a crude off-white solid.

-

Recrystallization (Critical for Purity):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (or a mixture of Hexane/Ethyl Acetate 9:1).

-

Allow to cool slowly to RT, then to 4 °C.

-

Filter the crystals and wash with cold ethanol.

-

Caption: Operational workflow for the synthesis and purification of the target ester.

Characterization & Quality Control

Upon successful synthesis, the compound should exhibit the following properties. Note that melting points may vary slightly based on crystal polymorphs common in liquid crystalline precursors.

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates amine impurities. |

| Melting Point | 145–155 °C (Estimate) | Verify experimentally. Similar analogs melt in this range [2]. |

| Rf Value | ~0.6–0.7 | (20% EtOAc/Hexane) Higher than starting phenol. |

| IR Spectrum | ~1730–1740 cm⁻¹ (C=O stretch) | Strong ester carbonyl band. |

| 1H NMR (CDCl₃) | δ 8.15 (d, 2H), 7.6-7.7 (m, 6H), 7.3-7.5 (m, 5H) | Diagnostic doublet for benzoyl protons shifted downfield. |

NMR Interpretation:

-

Look for the deshirlding of the protons ortho to the ester carbonyl on the chlorobenzoyl ring (approx 8.1–8.2 ppm).

-

The biphenyl protons will appear as a complex set of multiplets in the aromatic region (7.3–7.7 ppm).

Troubleshooting & Expert Tips

-

Low Yield:

-

Cause: Hydrolysis of the acid chloride before reaction.

-

Solution: Ensure the acid chloride is fresh. If it smells strongly of HCl or has white crust, distill it or use a slight excess (1.2–1.3 equiv).

-

-

Emulsions during Workup:

-

Cause: Biphenyl derivatives are highly lipophilic and can form stable emulsions with basic water.

-

Solution: Add solid NaCl to the separatory funnel to break the emulsion, or use a wider extraction solvent like Ethyl Acetate instead of DCM.

-

-

Starting Material Remains:

-

Cause: Steric hindrance or low nucleophilicity.

-

Solution: Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. It dramatically accelerates the formation of the active acylating species.

-

Safety Information

-

4-Chlorobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

DCM: Suspected carcinogen. Avoid inhalation.

-

Triethylamine: Flammable and corrosive.

References

-

Fries Rearrangement Studies: Martin, R. (1992). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer.[5][6] (Contextual reference for biphenyl ester rearrangements).

-

Liquid Crystal Analogs

-

General Acylation Protocol

Sources

- 1. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenyl 4-chlorobenzoate | C13H9ClO2 | CID 260766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl 4-chlorobenzoate | C13H9ClO2 | CID 260766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Application Note: Synthesis of 4-Biphenylyl 4-Chlorobenzoate

Introduction & Strategic Overview

This application note details the synthesis of 4-biphenylyl 4-chlorobenzoate (also known as 4-phenylphenyl 4-chlorobenzoate) via nucleophilic acyl substitution. This specific ester is a critical structural motif in the design of calamitic liquid crystals and high-performance engineering polymers. The rigid biphenyl core combined with the chlorobenzoate moiety provides the necessary anisotropy for mesophase formation.

Reaction Logic

The synthesis utilizes a standard esterification between an acyl chloride and a phenol. Unlike aliphatic alcohols, phenols are less nucleophilic and sterically demanding, particularly the bulky 4-phenylphenol.

-

Challenge: The reaction generates HCl as a byproduct, which can protonate the phenol (rendering it non-nucleophilic) or induce hydrolysis of the acid chloride if moisture is present.

-

Solution: We employ a base-mediated protocol. The base serves two roles:

-

Deprotonates the phenol to form the more reactive phenoxide species.

-

Scavenges the HCl byproduct to drive the equilibrium forward (Le Chatelier’s principle).

-

Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate. The phenoxide oxygen attacks the carbonyl carbon of the 4-chlorobenzoyl chloride, followed by the elimination of the chloride ion.

Figure 1: Mechanistic flow of the base-mediated esterification.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| 4-Phenylphenol | 92-69-3 | 170.21 | 1.0 | Nucleophile |

| 4-Chlorobenzoyl chloride | 122-01-0 | 175.01 | 1.1 | Electrophile |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 - 1.5 | Base / Scavenger |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Reaction Medium |

| Ethanol | 64-17-5 | 46.07 | Solvent | Recrystallization |

Equipment

-

Reaction Vessel: 250 mL 3-neck Round Bottom Flask (oven-dried).

-

Temperature Control: Ice-water bath (0°C) and magnetic stirrer/hotplate.

-

Addition: Pressure-equalizing addition funnel (for precise kinetic control).

-

Atmosphere: Nitrogen or Argon balloon (to prevent acid chloride hydrolysis).

Experimental Protocol

Two methods are provided. Method A is the industry standard for high-purity synthesis (anhydrous). Method B is a greener, biphasic alternative (Schotten-Baumann) suitable for larger, less sensitive batches.

Method A: Anhydrous Solution Phase (Recommended)

Best for: High purity, moisture-sensitive acid chlorides, and quantitative yield.

Phase 1: Preparation

-

Setup: Assemble the oven-dried glassware under a nitrogen atmosphere.

-

Solvation: Charge the flask with 4-phenylphenol (1.70 g, 10 mmol) and anhydrous DCM (40 mL) . Stir until fully dissolved.

-

Activation: Add Triethylamine (1.7 mL, ~12 mmol) . The solution may warm slightly; cool to 0°C using an ice bath.

Phase 2: Reaction

-

Addition: Dissolve 4-chlorobenzoyl chloride (1.92 g, 11 mmol) in minimal DCM (10 mL) in the addition funnel.

-

Controlled Dosing: Add the acid chloride solution dropwise over 20 minutes.

-

Critical Control Point: Maintain temperature <5°C to prevent impurity formation. A white precipitate (TEA·HCl salt) will form immediately.

-

-

Equilibration: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours . Monitor by TLC (Hexane/Ethyl Acetate 4:1).

Phase 3: Workup & Isolation

-

Quench: Pour the reaction mixture into 50 mL of ice-cold water.

-

Wash Sequence: Transfer to a separatory funnel and wash the organic layer sequentially with:

-

1M HCl (2 x 30 mL): Removes unreacted amine.

-

Sat. NaHCO₃ (2 x 30 mL): Removes unreacted acid and neutralizes pH.

-

Brine (1 x 30 mL): Dehydrates the organic phase.

-

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield a crude white solid.

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (approx. 15-20 mL/g). Allow to cool slowly to RT, then to 4°C.

-

Filtration: Collect the white crystalline needles via vacuum filtration. Wash with cold ethanol.

Method B: Schotten-Baumann (Biphasic)

Best for: Rapid synthesis where anhydrous solvents are unavailable.

-

Dissolve 4-phenylphenol (10 mmol) in 10% NaOH (20 mL) in a flask.

-

Add 4-chlorobenzoyl chloride (12 mmol) dropwise to the vigorously stirred solution.

-

Stir for 2 hours. The product will precipitate out as the reaction proceeds.

-

Filter the solid, wash extensively with water (to remove NaOH and NaCl), and recrystallize as in Method A.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Method A.

Quality Control & Characterization

Verify the product identity using the following parameters.

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | Needles or plates |

| Melting Point | 148–152°C (Typical range) | Note: Literature values vary based on crystal polymorphs; verify against authentic standard if available. |

| IR Spectroscopy | ~1735 cm⁻¹ (C=O stretch) | Ester carbonyl signal |

| ¹H NMR (CDCl₃) | δ 8.15 (d, 2H), 7.65 (d, 2H), 7.50-7.30 (m, 9H) | Diagnostic doublet for benzoyl protons shifted downfield |

Troubleshooting Guide:

-

Low Yield: Ensure the Acid Chloride is not hydrolyzed. If the reagent bottle is old, distill it or use a fresh bottle.

-

Oily Product: Traces of solvent remain. Recrystallize again or dry under high vacuum for 24 hours.

-

Phenol Contamination: If unreacted phenol remains (detected by TLC), wash the organic layer with 1M NaOH during workup (phenol is soluble in base, the ester is not).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem Compound Summary. (2023). Phenyl 4-chlorobenzoate (Analogous Structure Data). National Center for Biotechnology Information.

-

BenchChem. (2025). Application Notes: Synthesis of Chlorobenzamides and Esters. (General protocols for acyl chloride reactivity).

-

Organic Syntheses. Synthesis of Phenols and Esters from Benzoic Acids. (Standard Schotten-Baumann protocols).

Application Notes and Protocols: Biphenyl-4-yl 4-chlorobenzoate as a Fries Migration Model

Introduction: Unraveling Acyl Migration with a Strategic Model Substrate

The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the direct conversion of phenolic esters to valuable hydroxyaryl ketones.[1][2] This reaction, typically catalyzed by Lewis or Brønsted acids, involves the intramolecular or intermolecular migration of an acyl group to the ortho and para positions of the phenolic ring.[3][4] The resulting hydroxyaryl ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]

This guide focuses on the use of Biphenyl-4-yl 4-chlorobenzoate as a model substrate to explore the intricacies of the Fries rearrangement. This particular molecule offers several advantages for studying this reaction:

-

Distinct Moieties: The biphenyl and chlorobenzoyl groups provide clear spectroscopic handles for tracking the rearrangement and characterizing the products.

-

Electronic Effects: The electron-withdrawing nature of the chloro-substituted acyl group can influence the reaction rate and regioselectivity, offering insights into the electronic demands of the rearrangement.

-

Structural Complexity: The biphenyl unit introduces steric factors that can be compared to simpler phenyl esters, allowing for a deeper understanding of steric hindrance on the ortho/para selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Biphenyl-4-yl 4-chlorobenzoate to study the Fries rearrangement. We will delve into the synthesis of the starting material, detailed protocols for the rearrangement under different conditions, and methods for product analysis and characterization.

Synthesis of the Model Substrate: Biphenyl-4-yl 4-chlorobenzoate

A reliable synthesis of the starting ester is paramount for its use as a model substrate. The most direct approach is the esterification of 4-phenylphenol with 4-chlorobenzoyl chloride.

Protocol 1: Synthesis of Biphenyl-4-yl 4-chlorobenzoate

This protocol is based on standard esterification procedures.

Materials:

-

4-Phenylphenol

-

4-Chlorobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylphenol (1.0 eq.) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-chlorobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Biphenyl-4-yl 4-chlorobenzoate as a solid.

Characterization of Biphenyl-4-yl 4-chlorobenzoate:

The purified product should be characterized to confirm its identity and purity before use in the Fries rearrangement.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the biphenyl and chlorophenyl rings will appear as multiplets in the range of δ 7.2-8.2 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester will be observed around δ 164-166 ppm. Aromatic carbons will appear in the δ 120-155 ppm region. |

| FT-IR (cm⁻¹) | A strong carbonyl (C=O) stretching band around 1730-1740 cm⁻¹. C-O stretching bands around 1270-1200 cm⁻¹. Aromatic C=C stretching bands. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated mass of C₁₉H₁₃ClO₂. |

The Fries Rearrangement: A Study of Regioselectivity

The Fries rearrangement of Biphenyl-4-yl 4-chlorobenzoate is expected to yield a mixture of ortho and para substituted hydroxy ketones. The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature and solvent polarity.[4]

Sources

Technical Guide: Lewis Acid-Catalyzed Fries Rearrangement of Biphenyl-4-yl 4-chlorobenzoate

Executive Summary & Strategic Context

This technical note details the synthetic protocol for the Fries rearrangement of Biphenyl-4-yl 4-chlorobenzoate to synthesize (4-chlorophenyl)(4-hydroxy-[1,1'-biphenyl]-3-yl)methanone .

This transformation is a critical reaction in the development of UV-stable liquid crystals, high-performance polymers, and lipophilic pharmaceutical intermediates. Unlike simple phenol esters, the biphenyl system introduces unique solubility challenges and electronic effects that require precise control over Lewis acid stoichiometry and thermal gradients.

Key Technical Distinction: In standard phenol esters, the Fries rearrangement competes between ortho and para migration.[1][2] However, in Biphenyl-4-yl 4-chlorobenzoate, the para position (relative to the oxygen) is blocked by the phenyl ring. Consequently, the reaction is regioconvergent, targeting the ortho position (C3 on the biphenyl ring). This simplifies purification but raises the activation energy barrier, necessitating robust Lewis acid catalysis.

Mechanistic Pathway & Reaction Dynamics

The reaction proceeds via an intermolecular or intramolecular mechanism depending on solvent polarity and concentration. The Aluminum Chloride (

The "Blocked Para" Advantage

Because the C4 position is occupied by the phenyl ring, the acylium ion attack is directed exclusively to the C3 position (ortho to the phenolic oxygen). This eliminates the formation of the para-isomer, a common impurity in Fries rearrangements, resulting in higher isolated yields of the target ortho-hydroxy ketone.

Reaction Visualization

The following diagram illustrates the stepwise conversion, highlighting the critical acylium ion intermediate and the aluminum-complexed termination step that requires acidic hydrolysis.

Caption: Mechanistic flow of the regioselective Fries rearrangement for biphenyl esters, highlighting the stable aluminum chelate intermediate.

Experimental Protocol

Materials & Equipment

-

Substrate: Biphenyl-4-yl 4-chlorobenzoate (Dry, Purity >98%).

-

Lewis Acid: Aluminum Chloride (

), Anhydrous, Granular or Powder.[3] Note: Purity is critical. Yellow/caked -

Solvent: 1,2-Dichlorobenzene (o-DCB) or Chlorobenzene.

-

Why o-DCB? Higher boiling point (180°C) allows for the high-temperature activation required for the sterically demanding biphenyl system.

-

-

Quenching: 2M HCl, Crushed Ice.

Stoichiometry Table

The reaction is not catalytic in the traditional sense.

| Component | Equiv. | Role | Critical Note |

| Biphenyl Ester | 1.0 | Substrate | Must be free of moisture. |

| 1.2 - 1.5 | Reagent | Excess ensures full conversion despite complexation. | |

| Solvent | 5-10 Vol | Medium | High boiling point required (120°C+). |

Step-by-Step Methodology

Phase 1: Catalyst Activation

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails as the mixture thickens), a reflux condenser, and a drying tube (

) or -

Solvent Charge: Add anhydrous 1,2-Dichlorobenzene (o-DCB) to the flask.

-

Catalyst Addition: Add

(1.5 eq) to the solvent at room temperature. Stir for 15 minutes.-

Observation: The suspension may turn slightly yellow or grey.

-

Phase 2: Reaction

-

Substrate Addition: Add Biphenyl-4-yl 4-chlorobenzoate (1.0 eq) portion-wise to the stirring

suspension.-

Control: Do not dump all at once; exothermic coordination can occur.

-

-

Thermal Ramp: Slowly heat the mixture to 130°C - 140°C .

-

Monitoring: Maintain reflux for 3–6 hours.

-

TLC Monitoring: Use Hexane/Ethyl Acetate (8:2). The starting material (Rf ~0.8) should disappear. The product (Rf ~0.5) will appear as a spot that fluoresces strongly under UV due to the extended conjugation of the hydroxy-benzophenone-biphenyl system.

-

HCl Evolution: Evolution of HCl gas is a positive sign of the rearrangement proceeding (formation of the chelate).

-

Phase 3: Workup & Isolation

-

Cooling: Cool the reaction mixture to ~60°C (do not let it solidify completely).

-

Hydrolysis (Critical): Pour the warm reaction mass slowly into a beaker containing crushed ice and concentrated HCl (10:1 ratio).

-

Safety: This step is highly exothermic. Vigorous stirring is required to break the aluminum-product complex.

-

-

Extraction:

-

If solid precipitates: Filter the solid, wash with water, then hexane.

-

If oil forms: Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

-

Purification: Recrystallization from Ethanol or Acetonitrile is usually sufficient due to the high regioselectivity.

Critical Process Parameters (CPPs) & Troubleshooting

Why over or ?

While

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | Wet | Use fresh bottle of |

| De-acylation Only (Phenol formation) | Moisture in solvent. | The acylium ion was quenched by water before rearranging. Dry solvent over molecular sieves. |

| Intractable Tar | Temperature too high (>160°C) or reaction too long. | Reduce temp to 120°C; monitor TLC strictly every 30 mins. |

| Low Yield | Incomplete Hydrolysis. | The Al-complex is very stable. Ensure the acid quench is stirred for at least 1 hour. |

References

-

Mechanism & Selectivity: "Fries Rearrangement." Organic Chemistry Portal.

-

[Link]

-

- Lewis Acid Catalysis: "Fries Rearrangement - Alfa Chemistry." Alfa Chemistry.

- General Protocols: "Fries Rearrangement - Sigma-Aldrich." Merck/Sigma-Aldrich.

-

Solvent Effects: Lin, R., et al. "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts."[7] Catalysis Science & Technology, 2020.[7]

-

[Link]

-

Sources

- 1. byjus.com [byjus.com]

- 2. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scribd.com [scribd.com]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Biphenyl-4-yl 4-chlorobenzoate

Status: Operational Ticket ID: PUR-BP-CLBZ-001 Subject: Troubleshooting & Purification Protocol for Biphenyl-4-yl 4-chlorobenzoate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

This guide addresses the purification of Biphenyl-4-yl 4-chlorobenzoate (also known as 4-chlorobenzoic acid 4-phenylphenyl ester).[1] This compound is a typical mesogenic ester used in liquid crystal research and organic synthesis.[1] The primary challenge in its purification is separating the target ester from unreacted 4-phenylphenol (starting material), 4-chlorobenzoic acid (hydrolysis byproduct), and potential oligomers.[1]

Because both the starting phenol and the product are aromatic solids with high melting points, simple recrystallization often fails if the crude mixture is not chemically "scrubbed" first.[1] This guide prioritizes a chemical wash strategy followed by recrystallization .[1]

Module 1: Pre-Purification Diagnostics (The Triage)[1]

Before starting a large-scale purification, perform these rapid diagnostic tests to identify the nature of your impurities.

Q: My crude solid is off-white/yellow. How do I know what the main impurity is?

A: Use Thin Layer Chromatography (TLC) and melting point behavior to diagnose the issue.

| Diagnostic Test | Observation | Diagnosis | Action Required |

| TLC (Hexane/EtOAc 8:2) | Spot at | Unreacted 4-Phenylphenol | Aggressive NaOH wash needed.[1] |

| TLC (Hexane/EtOAc 8:2) | Spot at baseline ( | 4-Chlorobenzoic Acid or Salts | NaHCO |

| Melting Point | Melts over broad range ( | Eutectic Mixture | Recrystallization required.[1] |

| Melting Point | Melts opaque | Liquid Crystal Phase | Normal behavior. Do not confuse mesophase with impurity.[1] |

| Visual | Sticky/Oily solid | Solvent occlusion or oligomers | Trituration with cold methanol.[1] |

Module 2: The Purification Protocol

This protocol assumes a standard Schotten-Baumann or DCC coupling synthesis.[1] The critical step is the Chemical Wash , which leverages pKa differences to remove starting materials before recrystallization.[1]

Phase 1: The Chemical Wash (The "Scrub")[1]

Objective: Chemically convert impurities into water-soluble salts.

-

4-Chlorobenzoic acid (pKa

4.[1]0) -

4-Phenylphenol (pKa

9.[1]5)

Protocol:

-

Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate .[1] (DCM is preferred for solubility).[1]

-

Acid Wash: Wash

with 1M HCl. (Removes pyridine/DMAP catalysts).[1] -

Weak Base Wash: Wash

with Saturated NaHCO -

Strong Base Wash (CRITICAL): Wash

with 1M NaOH .[1]-

Why? This deprotonates the unreacted 4-phenylphenol, moving it to the aqueous layer.[1]

-

Caution: Do not use concentrated NaOH or heat, as this may hydrolyze your ester product. Keep it cold (

C) and fast.

-

-

Brine Wash: Wash

with saturated NaCl to remove trapped water.[1] -

Dry & Concentrate: Dry over anhydrous MgSO

, filter, and rotovap to a solid.

Phase 2: Recrystallization[1][3][4][5]

Objective: Remove trace impurities and crystal lattice defects.

Recommended Solvent System: Ethanol (95%) or Ethanol/Toluene (9:1) .[1]

-

Alternative: Ethyl Acetate/Hexane (if Ethanol fails).[1]

Step-by-Step:

-

Place the washed solid in an Erlenmeyer flask.

-

Add a minimum amount of boiling Ethanol .[1]

-

If the solid does not fully dissolve, add Toluene dropwise until clear (Toluene helps dissolve the biphenyl core).[1]

-

Allow to cool slowly to room temperature on a cork ring (insulation).

-

Cool to

C in a fridge. -

Filter the white needles/plates and wash with cold Ethanol .[1]

Visualizing the Workflow

Caption: Logical flow for the purification of Biphenyl-4-yl 4-chlorobenzoate, highlighting the critical NaOH wash step.

Module 3: Troubleshooting & FAQs

Q: The product "oiled out" during recrystallization. What happened?

A: This occurs when the solution is too concentrated or cooled too quickly, causing the product to separate as a liquid before it can crystallize.[1]

-

Fix: Re-heat the mixture until clear. Add a small amount of additional solvent (Ethanol).[1][3] "Seed" the solution with a tiny crystal of crude product or scratch the glass wall with a rod to induce nucleation.[1] Allow to cool very slowly.

Q: I still see a spot for 4-phenylphenol on TLC after recrystallization.

A: Phenols can co-crystallize with esters due to hydrogen bonding (phenol H-donor, ester H-acceptor).[1]

-

Fix: You must repeat the Phase 1 (Chemical Wash) .[1] Recrystallization alone is inefficient for removing homologous starting materials.[1] Re-dissolve in DCM and wash vigorously with cold 1M NaOH.

Q: The melting point is broad, but TLC looks clean.

A: You might be observing a Liquid Crystal Mesophase .[1]

-

Explanation: Biphenyl esters are often liquid crystalline.[1] Upon heating, they may transition from Solid

Nematic/Smectic (Opaque Liquid) -

Verification: Use a polarized light microscope (PLM) or simply observe if the "melted" liquid is turbid before clearing up at a higher temperature.[1] Record both transition temperatures (e.g.,

and

Q: Can I use Column Chromatography instead?

A: Yes, but it is resource-intensive for this scale.[1]

-

Stationary Phase: Silica Gel (60

).[1] -

Mobile Phase: Hexane : Ethyl Acetate (Start at 95:5, gradient to 90:10).[1]

-

Order of Elution: The ester (non-polar) will elute first.[1] Unreacted 4-phenylphenol (polar) will elute later.[1]

Module 4: Analytical Validation

Once purified, validate the integrity of your compound using these benchmarks.

| Method | Expected Feature | Note |

| 1H NMR (CDCl | Doublet (~8.1 ppm, 2H, benzoate ortho) | Diagnostic for ester formation.[1] |

| 1H NMR (CDCl | Doublet (~7.2-7.6 ppm, multiplet) | Biphenyl aromatic region.[1] |

| IR Spectroscopy | Strong peak @ ~1730-1740 cm | Carbonyl (C=O) stretch.[1] |

| IR Spectroscopy | Absence of broad peak @ 3200-3600 cm | Confirms removal of Phenol (-OH).[1] |

References

-

Vogel's Textbook of Practical Organic Chemistry . (5th Ed.).[1] Purification of Esters and Phenols. Longman Scientific & Technical.[1]

-

BenchChem Protocols . Application Notes for Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis. (Analogous purification methods). [1]

-

PubChem . 4-Chlorobenzoic Acid Properties. (pKa and Solubility data for wash optimization). [1]

-

Royal Society of Chemistry . Liquid Crystal Properties of Biphenyl Esters. (Context on mesophase behavior).

-

Org. Synth. General procedures for esterification of phenols. (Standard Schotten-Baumann conditions).

For further assistance, please contact the laboratory supervisor or reply to this ticket with your specific NMR spectra.

Sources

Handling moisture sensitivity in chlorobenzoyl chloride reactions

Introduction: Mastering a Highly Reactive Intermediate

Chlorobenzoyl chloride, a cornerstone acylating agent in pharmaceutical and materials science, is prized for its reactivity. However, this same reactivity makes it exceptionally sensitive to moisture. Even trace amounts of water can lead to reaction failure, reduced yields, and complex purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for proactively managing moisture sensitivity and troubleshooting common issues encountered in chlorobenzoyl chloride reactions. Our approach moves beyond simple procedural lists to explain the fundamental chemistry, enabling you to make informed, effective decisions in the laboratory.

Section 1: The Core Challenge: Hydrolysis of Chlorobenzoyl Chloride

This section addresses the fundamental chemical principles governing the moisture sensitivity of chlorobenzoyl chloride.

Q1: Why is chlorobenzoyl chloride so reactive with water?